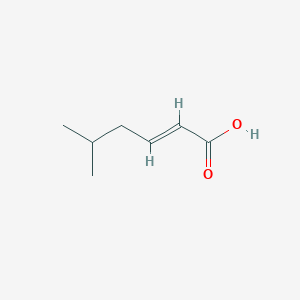

(E)-5-methylhex-2-enoic acid

Description

Contextualizing (E)-5-Methylhex-2-enoic Acid within Unsaturated Carboxylic Acid Chemistry

This compound, with the molecular formula C₇H₁₂O₂, is classified as an α,β-unsaturated carboxylic acid. vulcanchem.com This class of compounds is characterized by a carbon-carbon double bond between the alpha and beta carbons relative to the carboxyl group. vulcanchem.comlibretexts.org The general structure of carboxylic acids includes a carboxyl group (-COOH) attached to an R-group. wikipedia.org In the case of this compound, the R-group is a methyl-branched alkyl chain. vulcanchem.com

The reactivity of α,β-unsaturated carboxylic acids is influenced by the electronic interplay between the carboxyl group and the double bond. libretexts.org These compounds can undergo reactions typical of both carboxylic acids, such as esterification and reduction to alcohols, and alkenes, including additions across the double bond. wikipedia.orgbritannica.com The (E)-configuration of the double bond in this compound indicates a specific trans geometry of the substituents, which influences its physical and chemical properties. vulcanchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| CAS Number | 51424-01-2 |

| Predicted Boiling Point | 210–215°C |

| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) |

Data sourced from references vulcanchem.comchemspider.commolbase.com

Significance of Methyl-Branched Alkenoic Acids in Natural Systems and Synthetic Strategies

Methyl-branched fatty acids, while generally found in low concentrations, are present in various natural sources, including plants, animals, and microorganisms. gerli.com Their structures can vary, with the methyl group located at different positions along the carbon chain. gerli.com For instance, some marine cyanobacteria are known to produce 2-methyl-branched fatty acids. acs.org In some insects, methyl-branched alkanoic acids have been investigated for their potential as antifeedants. researchgate.net

The synthesis of α,β-unsaturated carboxylic acids, including methyl-branched variants, is a significant area of organic chemistry. chemistryviews.org Traditional methods like the Wittig or Horner-Wadsworth-Emmons reactions are often employed, though they can produce stoichiometric byproducts. chemistryviews.org Newer, more efficient methods, such as copper-catalyzed carboxylation of alkynes, have been developed to provide better stereospecificity and yields. chemistryviews.org For this compound specifically, the Wittig reaction offers good stereocontrol and yields for laboratory-scale synthesis. vulcanchem.com

Scope and Research Trajectories of this compound Studies

Current research on this compound and its derivatives spans several areas. The compound itself is used for industrial and scientific research purposes. echemi.com Its derivatives have been explored for their potential biological activities. For example, the ethyl ester of 5-methylhex-2-enoic acid has been studied for its ability to inhibit calpain, a type of protease.

Furthermore, derivatives of this compound serve as building blocks in the synthesis of more complex molecules. It is a precursor in the synthesis of certain impurities of pregabalin (B1679071), which is important for quality control in the pharmaceutical industry. vulcanchem.com Its chiral structure also makes it useful in the asymmetric synthesis of analogs of gamma-aminobutyric acid (GABA). vulcanchem.com The amino-functionalized version of the molecule has been investigated as a potential growth hormone secretagogue. google.com

Table 2: Research Applications of this compound and its Derivatives

| Research Area | Application |

|---|---|

| Pharmaceutical Chemistry | Precursor to pregabalin impurities; building block for GABA analogs. vulcanchem.com |

| Biochemistry | Ethyl 5-methylhex-2-enoate used as a calpain inhibitor. |

| Medicinal Chemistry | Amino-derivatives investigated for growth hormone release stimulation. google.com |

| Organic Synthesis | Used as a starting material for more complex molecules. vulcanchem.comchemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-5-methylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3,5-6H,4H2,1-2H3,(H,8,9)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHUQCQZQRXJLF-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Synthesis Methodologies for E 5 Methylhex 2 Enoic Acid and Its Esters

Stereoselective Synthetic Routes to the (E)-Isomer

The geometry of the carbon-carbon double bond is a critical factor in the biological activity and physical properties of α,β-unsaturated carboxylic acids. Consequently, developing synthetic methods that afford high stereoselectivity for the (E)-isomer of 5-methylhex-2-enoic acid is of paramount importance.

Wittig-Type Reactions and Variants

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective formation of alkenes. wikipedia.orgwikipedia.org These reactions involve the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone.

For the synthesis of (E)-5-methylhex-2-enoic acid, isovaleraldehyde (B47997) is a common starting material. The HWE reaction, which utilizes a stabilized phosphonate carbanion, typically provides excellent E-selectivity. wikipedia.orgorganic-chemistry.org The reaction of isovaleraldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride, yields the corresponding (E)-α,β-unsaturated ester with high stereoselectivity. organic-chemistry.orglookchem.com The resulting ester can then be hydrolyzed to the desired carboxylic acid. The HWE reaction is often preferred for its high yields (typically 75-85%) and the straightforward removal of the water-soluble phosphate (B84403) byproduct. organic-chemistry.orgvulcanchem.com

The general preference for the (E)-isomer in the HWE reaction is attributed to steric factors in the transition state, favoring the anti-periplanar arrangement of the bulky groups. organic-chemistry.org The choice of base and reaction conditions, such as temperature, can further influence the stereochemical outcome. wikipedia.org

Table 1: Comparison of Wittig-Type Reaction Variants for (E)-Alkene Synthesis

| Reaction Variant | Reagent | Typical Selectivity for (E)-Isomer | Key Advantages |

|---|---|---|---|

| Standard Wittig | Stabilized Ylide (e.g., Ph₃P=CHCO₂R) | High | Well-established, versatile |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et) | Excellent | High yields, easy byproduct removal |

| Schlosser Modification | Non-stabilized Ylide + Phenyllithium | High (for E-alkene) | Access to E-alkenes from non-stabilized ylides |

| Still-Gennari Modification | Phosphonate + specific conditions | High (for Z-alkene) | Access to Z-alkenes |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is another classical method for forming carbon-carbon double bonds. sigmaaldrich.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. sigmaaldrich.com For the synthesis of derivatives of this compound, isovaleraldehyde can be condensed with compounds like diethyl malonate or ethyl cyanoacetate (B8463686). googleapis.comgoogle.com

For instance, the condensation of isovaleraldehyde with diethyl malonate in the presence of a base yields 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester. lupinepublishers.com This intermediate can then be subjected to further reactions. Similarly, reacting isovaleraldehyde with methyl cyanoacetate can produce methyl (E)-2-cyano-5-methylhex-2-enoate. vulcanchem.comchemicalbook.com The subsequent conversion of these intermediates to this compound requires additional steps, such as hydrolysis and decarboxylation. While effective, controlling the stereochemistry to favor the (E)-isomer can be a challenge and may require careful optimization of reaction conditions. googleapis.com

Aldol (B89426) Condensation and Dehydration Strategies

The aldol condensation provides a route to α,β-unsaturated carbonyl compounds through the reaction of two carbonyl compounds. wikipedia.org For the synthesis of this compound, a crossed aldol condensation between propionaldehyde (B47417) and 3-methylbutanal (B7770604) (isovaleraldehyde) can be employed. This reaction, typically base-catalyzed, forms a β-hydroxy aldehyde intermediate which then undergoes dehydration to yield the α,β-unsaturated aldehyde. vulcanchem.com Subsequent oxidation of the aldehyde group, for example using Jones reagent (CrO₃/H₂SO₄), affords the desired carboxylic acid. vulcanchem.com

This method can achieve yields in the range of 60-70%; however, controlling the stereochemistry to selectively produce the (E)-isomer requires careful management of the reaction conditions to favor the formation of the more stable trans-alkene during the dehydration step. vulcanchem.comlibretexts.org

Stereocontrolled Catalysis in α,β-Unsaturated Carboxylic Acid Synthesis

Modern catalytic methods offer sophisticated control over the stereochemical outcome of reactions. In the context of α,β-unsaturated carboxylic acid synthesis, various transition metal-catalyzed reactions have been developed to achieve high stereoselectivity. organic-chemistry.org For example, catalytic cross-coupling reactions, such as those employing palladium or ruthenium catalysts, can be used to construct the α,β-unsaturated system with defined stereochemistry. organic-chemistry.org

While specific applications of these advanced catalytic methods directly to the synthesis of this compound are not extensively detailed in the provided context, the general principles of stereocontrolled catalysis are highly relevant. These methods often involve the use of chiral ligands or catalysts that can differentiate between the two faces of a prochiral substrate or control the geometry of the newly formed double bond. chinesechemsoc.org For instance, catalytic systems have been developed for the synthesis of Z-trisubstituted α,β-unsaturated esters via cross-metathesis, highlighting the potential for high stereocontrol in this class of compounds. nih.gov

Chemoenzymatic and Biocatalytic Synthesis

The use of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. annualreviews.orgrsc.org

Enzymatic Hydrolysis of Esters

Enzymatic hydrolysis is a powerful technique for the kinetic resolution of racemic mixtures of esters. Lipases and esterases are commonly employed for this purpose due to their ability to selectively hydrolyze one enantiomer of an ester, leaving the other enantiomer unreacted. vulcanchem.com This approach can be applied to the esters of 5-methylhex-2-enoic acid to obtain the enantiomerically pure acid.

In a related context, the enzymatic hydrolysis of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester using a lipase (B570770) has been employed in the synthesis of pregabalin (B1679071), demonstrating the industrial applicability of this strategy. lupinepublishers.com

A chemoenzymatic approach combining the reduction of carboxylic acids to aldehydes using a carboxylic acid reductase (CAR) from Mycobacterium sp. followed by a Wittig reaction has been reported for the synthesis of α,β-unsaturated esters. d-nb.infobeilstein-journals.org This method allows for a two-carbon chain elongation of various aliphatic and aromatic carboxylic acids. d-nb.infobeilstein-journals.org

Enantioselective Bioreduction Utilizing Enoate Reductases

Enoate reductases (ERs), particularly those from the 'Old Yellow Enzyme' (OYE) family, are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govresearchgate.net This trans-hydrogenation reaction introduces up to two stereogenic centers, making ERs valuable biocatalysts for producing enantiomerically pure compounds. researchgate.net The reduction of α,β-unsaturated carboxylic acids and their esters, such as this compound and its derivatives, can be challenging and often requires the presence of a second electron-withdrawing group for activation. nih.govrsc.org However, specific ERs have demonstrated the ability to reduce these less-activated substrates. nih.govrsc.org

The mechanism involves the stereoselective transfer of a hydride from the reduced flavin cofactor to the β-carbon (Cβ) of the enoate, while a proton is transferred to the α-carbon (Cα). nih.gov For instance, the bioreduction of (E)-β-cyano-acrylic acid derivatives using ene-reductases has been explored as a route to a precursor for Pregabalin. researchgate.net In a study on the reduction of 2-arylpropenoic acids, precursors to profens, several OYEs were found to be active, with XenA from Pseudomonas putida and GYE from Gluconobacter oxydans capable of directly reducing the carboxylic acids. nih.govrsc.org

A key application is the synthesis of chiral precursors for pharmaceuticals. For example, recombinant enoate reductases have been tested for the reduction of (E)-ethyl 3-cyano-5-methylhex-2-enoate. google.com This reaction is a critical step in producing chiral intermediates for drugs like Pregabalin. researchgate.net The stereoselectivity of these enzymes is high, often yielding products with excellent enantiomeric excess (>99% ee). nih.govresearchgate.net

Table 1: Examples of Enoate Reductase-Catalyzed Reductions

| Substrate | Enzyme (Source) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| (E)-β-Cyano-2,4-dienoic acid derivative | OPR1-wt | (R) | 94 | >99 | researchgate.net |

| 2-Phenylpropenoic acid | XenA (Pseudomonas putida) | - | - | - | nih.govrsc.org |

| 2-Phenylpropenoic acid | GYE (Gluconobacter oxydans) | - | - | - | nih.govrsc.org |

| (E)-Ethyl 3-cyano-5-methylhex-2-enoate | Recombinant ERs | - | - | - | google.com |

Transaminase-Mediated Transformations

Transaminases (TAs), particularly ω-transaminases, are pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. mdpi.com This capability makes them powerful tools for the asymmetric synthesis of chiral primary amines, which are valuable building blocks in the pharmaceutical and chemical industries. mdpi.comnih.gov The application of transaminases avoids the need for costly and often toxic heavy-metal catalysts and operates under mild reaction conditions. mdpi.com

The synthesis of chiral amines using ω-TAs can be achieved through several approaches, including the kinetic resolution of racemic amines and the asymmetric synthesis from prochiral ketones. mdpi.com The latter is particularly advantageous as it can theoretically achieve a 100% yield of a single enantiomer. However, the reaction equilibrium often disfavors product formation. nih.gov To overcome this, strategies such as the removal of the ketone co-product are employed to drive the reaction forward. tdx.cat

While direct transaminase-mediated transformation of this compound itself is not a primary application, these enzymes are crucial in cascades involving derivatives of the saturated backbone. For instance, a chemoenzymatic route to chiral amines can involve the initial reduction of an enoate by an enoate reductase, followed by a transaminase-catalyzed amination of a ketone intermediate. uni-greifswald.de This combination of enzyme classes allows for the creation of multiple stereocenters with high control. uni-greifswald.de For example, ω-transaminases have been used in the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin) from a ketone precursor. google.com

Table 2: Synthetic Approaches Using ω-Transaminases

| Approach | Starting Material | Key Transformation | Advantage | Challenge | Reference |

| Asymmetric Synthesis | Prochiral Ketone | Reductive amination | 100% theoretical yield | Unfavorable equilibrium | mdpi.comtdx.cat |

| Kinetic Resolution | Racemic Amine | Enantioselective deamination | High enantiopurity of remaining amine | 50% maximum yield | mdpi.com |

| Deracemization | Racemic Amine | Combination of (R)- and (S)-selective TAs | >50% theoretical yield | Requires multiple enzymes/steps | mdpi.com |

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, most commonly an enzyme. For the esters of this compound, lipases and esterases are the biocatalysts of choice for enantioselective hydrolysis. vulcanchem.com

In a typical enzymatic kinetic resolution, a racemic ester of 5-methylhexanoic acid (the saturated analogue of the target compound) or its derivatives is subjected to hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other, leaving the unreacted ester enriched in the less reactive enantiomer. For example, the lipase from Candida antarctica (often immobilized as Novozym 435) is frequently used to resolve racemic ethyl 3-cyano-5-methylhexanoate. googleapis.comgoogle.com The (R)-enantiomer is preferentially hydrolyzed, allowing for the isolation of the desired (S)-ester with high enantiomeric excess.

This method has been successfully applied in the synthesis of key intermediates for Pregabalin. googleapis.comgoogle.com The efficiency of the resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. By carefully controlling reaction conditions such as pH, temperature, and solvent, high enantiomeric excesses (>98% ee) and moderate isolated yields (40-45%) of the desired (S)-ester can be achieved. One significant advantage of this biocatalytic approach is its environmental friendliness and operation under mild conditions. vulcanchem.comresearchgate.net

Table 3: Enzymatic Kinetic Resolution of 5-Methylhexanoic Acid Derivatives

| Substrate | Enzyme | Method | Product (Enriched) | ee (%) | Yield (%) | Reference |

| rac-Ethyl 3-cyano-5-methylhexanoate | Candida antarctica Lipase B | Hydrolysis | (S)-Ester | 98-99 | 40-45 | |

| rac-3-Cyano-5-methylhexanoic acid ethyl ester | Arthrobacter sp. Esterase | Hydrolysis | (S)-Acid | 95.1 | - | researchgate.net |

| rac-5-Methyl-3-nitromethyl-hexanoic acid ethyl ester | Novozym 435 | Hydrolysis | (S)-Acid / (R)-Ester | - | - | google.com |

Industrial Production Processes and Process Optimization

Scalable Synthesis Protocols

The industrial production of this compound and its esters relies on scalable, cost-effective, and reproducible synthetic routes. Several methods have been developed, with the choice often depending on the required scale and purity.

One common laboratory and industrial route is the Wittig reaction , where 3-methylbutanal is reacted with a stabilized phosphorus ylide, such as (carboxymethylene)triphenylphosphorane. This method provides excellent stereocontrol, selectively forming the (E)-isomer with yields typically ranging from 75-85%. vulcanchem.com

Another scalable approach is the Knoevenagel condensation followed by decarboxylation. For instance, isovaleraldehyde can be condensed with malonic acid or its esters (like diethyl malonate) in the presence of a base catalyst such as piperidine. google.com This forms a dicarboxylic acid intermediate which, upon heating, undergoes decarboxylation to yield the α,β-unsaturated acid. google.comgoogle.com For example, the reaction of 2-(3-methyl-butylidene)-malonic acid diester can be decarboxylated at 100-180°C in a polar aprotic solvent like DMSO to give the 5-methyl-hex-2-enoic acid ester. google.com

For large-scale synthesis of derivatives, such as δ-amino acids, a Petasis/Cross Metathesis reaction sequence has been demonstrated to be scalable up to approximately 100g, avoiding chromatographic purification in the final steps. acs.org These robust protocols are crucial for meeting the demands of the pharmaceutical and fine chemical industries, where this compound serves as a key building block, notably as a precursor in the synthesis of Pregabalin impurities and analogues. vulcanchem.com

Catalyst Selection and Reaction Engineering

The efficiency, selectivity, and scalability of synthesizing this compound are heavily dependent on catalyst selection and reaction engineering.

In Wittig-type reactions , the choice of the ylide is critical for stereoselectivity. Stabilized ylides (e.g., those derived from carboxy- or alkoxycarbonylmethyl phosphonium (B103445) salts) favor the formation of the thermodynamically more stable (E)-isomer. Reaction conditions such as solvent (often aprotic, like THF or DCM) and temperature (0°C to room temperature) are optimized to maximize yield and purity.

For condensation reactions , the catalyst is typically a base. Piperidine or ammonium (B1175870) acetate (B1210297) are common choices for Knoevenagel condensations. vulcanchem.com Reaction engineering involves controlling the temperature to prevent side reactions and optimizing the molar ratios of reactants. Subsequent decarboxylation steps may be accelerated by the addition of salts like LiCl or NaCl and are performed at elevated temperatures (140-180°C). googleapis.comgoogle.com

Chemical Reactivity, Derivatization, and Analog Synthesis of E 5 Methylhex 2 Enoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is readily converted into a variety of derivatives, such as esters and amides, which are often key intermediates in the synthesis of more complex molecules.

Esterification of (E)-5-methylhex-2-enoic acid is a common transformation, often employed to protect the carboxylic acid or to modify the molecule's properties. The reaction typically involves treatment with an alcohol under acidic conditions. For instance, its ethyl ester, ethyl (E)-5-methylhex-2-enoate, is a key starting material in various synthetic pathways. google.combiorxiv.org

One documented method for the synthesis of the corresponding ethyl ester involves a Wittig-Horner reaction of 3-methylbutyraldehyde with a phosphonate (B1237965) ylide. google.com Another approach is the saponification of the corresponding ester to yield the acid. For example, ethyl (E)-5-methylhex-2-enoate can be hydrolyzed using lithium hydroxide (B78521) (LiOH·H₂O) to produce this compound in high yield. biorxiv.org

| Reactant | Reagent(s) | Product | Yield | Reference |

| Ethyl (E)-5-methylhex-2-enoate | LiOH·H₂O | This compound | 99% | biorxiv.org |

| 3-Methylbutyraldehyde | Ethyl (triphenylphosphoranylidene)acetate | Ethyl (E)-5-methylhex-2-enoate | 96% | biorxiv.org |

| This compound | Ethanol, Acid Catalyst | Ethyl (E)-5-methylhex-2-enoate | N/A |

This table presents examples of esterification and the related saponification reaction.

The carboxylic acid moiety of this compound and its derivatives can be converted to amides through reactions with amines, often facilitated by peptide coupling agents. These reactions are crucial for incorporating the molecule into peptide-like structures or for the synthesis of pharmacologically active compounds.

For example, a derivative, (2E)-5-(tert-butoxycarbonylamino)-5-methylhex-2-enoic acid, has been coupled with N-methyl-D-phenylalanine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in N,N-dimethylformamide (DMF). google.com This reaction forms an amide bond, demonstrating the utility of this class of compounds in building more complex molecular architectures. google.com

| Carboxylic Acid Derivative | Amine | Coupling Agents | Solvent | Product |

| (2E)-5-(tert-butoxycarbonylamino)-5-methylhex-2-enoic acid | N-methyl-D-phenylalanine | EDC, HOBt | DMF | (2E)-5-(tert-butoxycarbonylamino)-5-methylhex-2-enoic acid N-methyl-N-((1R)-1-(N-methyl-N-((1R)-1-(methylcarbamoyl)-2-phenylethyl)carbamoyl)-2-(2-naphthyl)ethyl)amide derivative |

This table illustrates a peptide coupling reaction involving a derivative of this compound. Note: The product name is truncated for brevity; the reaction couples the acid to a dipeptide amide structure. google.com

Reactions Involving the Carbon-Carbon Double Bond

The electron-deficient α,β-unsaturated system in this compound is highly reactive towards nucleophiles and participates in various addition and cycloaddition reactions.

The conjugated double bond readily undergoes Michael (1,4-conjugate) additions with a range of nucleophiles. vulcanchem.com This reaction is fundamental to the synthesis of various analogs, including precursors to the pharmaceutical agent pregabalin (B1679071). google.com

A notable example is the conjugate addition of nitromethane (B149229) to ethyl (E)-5-methylhex-2-enoate. This reaction, typically base-catalyzed, forms 5-methyl-3-nitromethyl-hexanoic acid ethyl ester, a key intermediate for pregabalin synthesis. google.com The reaction can be performed with or without a solvent, with preferred solvents including methanol, ethanol, or tetrahydrofuran, and can be facilitated by a base. google.com Yields for this transformation are reported to be high, often exceeding 90%. google.com Other nucleophiles such as amines and thiols also participate in Michael additions with this α,β-unsaturated system. vulcanchem.comvulcanchem.com

| Substrate | Nucleophile | Catalyst/Base | Solvent | Product | Yield | Reference |

| Ethyl (E)-5-methylhex-2-enoate | Nitromethane | Base (unspecified) | Acetonitrile (B52724) | 5-Methyl-3-nitromethyl-hexanoic acid ethyl ester | >90% | google.com |

| (R,E)-3-(5-methylhex-2-enoyl)-4-phenyloxazolidin-2-one | Nitromethane | N-Benzylcinchoninium Chloride | N/A | (R)-3-((S)-5-methyl-3-(nitromethyl)hexanoyl)-4-phenyloxazolidin-2-one | N/A | buchler-gmbh.com |

| This compound | Benzylamine | N/A | N/A | β-amino acid derivative | N/A | vulcanchem.com |

This table summarizes key conjugate addition reactions involving derivatives of this compound.

The carbon-carbon double bond of this compound and its esters can be selectively reduced through catalytic hydrogenation. This reaction saturates the alkene, yielding the corresponding saturated carboxylic acid or ester. A common method involves using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. vulcanchem.comsemanticscholar.org This transformation converts this compound into 5-methylhexanoic acid. vulcanchem.com

In the synthesis of pregabalin from 5-methyl-3-nitromethyl-hexanoic acid ethyl ester, catalytic hydrogenation is employed to reduce the nitro group to an amine, which subsequently cyclizes to a lactam. google.comsci-hub.st This step highlights the importance of reduction chemistry in the derivatization of this compound. google.com

| Substrate | Reagent(s) | Product | Reference |

| This compound | H₂ / Pd-C | 5-Methylhexanoic acid | vulcanchem.com |

| (R)-3-cyano-5-methylhex-2-enoic acid derivative | Pd on C / H₂ | (S)-3-cyano-5-methylhexanoic acid derivative | semanticscholar.org |

| 5-methyl-3-nitromethyl-hexanoic acid ethyl ester | H₂ / Raney Nickel | 4-Isobutyl-pyrrolidin-2-one (lactam) | sci-hub.st |

This table outlines hydrogenation reactions of this compound and its derivatives.

As an activated alkene (dienophile), the α,β-unsaturated system of this compound and its derivatives can participate in [4+2] cycloaddition reactions, known as the Diels-Alder reaction. vulcanchem.comwikipedia.org This powerful ring-forming reaction involves reacting the dienophile with a conjugated diene to create a six-membered cyclohexene (B86901) ring, a common scaffold in natural products. vulcanchem.comwikipedia.org While specific examples involving this compound itself are not extensively detailed in the provided literature, its structural analogs, such as (E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester, are known to undergo these cycloadditions to form functionalized cyclohexene derivatives. vulcanchem.com These reactions are valuable for synthesizing complex polycyclic and terpenoid structures. vulcanchem.com The reactivity in Diels-Alder reactions is a general feature of α,β-unsaturated carbonyl compounds. vulcanchem.com

Epoxidation and Dihydroxylation Reactions

The carbon-carbon double bond in this compound is a key site for functionalization through epoxidation and dihydroxylation reactions. These reactions introduce oxygenated stereocenters, significantly increasing the molecule's structural complexity and potential for further derivatization.

Epoxidation of α,β-unsaturated esters, closely related to this compound, can be achieved using various reagents. For instance, the epoxidation of ethyl (E)-5-methylhex-2-enoate, the ethyl ester of the target compound, can be performed using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to yield the corresponding epoxide, ethyl 3-(3-methylbutanoyl)oxirane-2-carboxylate. The reaction proceeds stereoselectively, with the stereochemistry of the starting alkene directing the formation of the epoxide ring.

Dihydroxylation of the double bond introduces two adjacent hydroxyl groups. This transformation can be carried out using osmium tetroxide (OsO₄) for syn-dihydroxylation or through a two-step procedure involving epoxidation followed by acid- or base-catalyzed ring-opening for anti-dihydroxylation. The resulting diols are valuable intermediates in the synthesis of natural products and pharmacologically active molecules. For example, the asymmetric dihydroxylation of related α,β-unsaturated esters using a chiral ligand in conjunction with OsO₄ has been shown to produce enantiomerically enriched diols.

Synthesis of Structural Analogues and Chiral Derivatives

The structural framework of this compound allows for the synthesis of a wide array of analogues and chiral derivatives through modifications at the carboxylic acid, the double bond, and the alkyl chain.

N-Protected Amino Acid Analogues

The synthesis of N-protected amino acid analogues of this compound involves the introduction of a nitrogen-containing functional group, typically at the α- or β-position relative to the carboxyl group. One common strategy involves the conjugate addition of a nitrogen nucleophile to the α,β-unsaturated system. For instance, the reaction of this compound with a protected amine, such as benzylamine, in the presence of a suitable catalyst can lead to the formation of a β-amino acid derivative. The resulting amino acid is then protected with standard protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to facilitate further synthetic manipulations.

Another approach involves the amination of an α-halo-substituted derivative of 5-methylhexanoic acid. This method allows for the introduction of an amino group at the α-position, leading to the formation of an α-amino acid analogue. Subsequent N-protection yields the desired N-protected amino acid.

Modifications at the Methyl and Alkyl Chain

Modifications to the isobutyl group at the 5-position of this compound can be achieved through various synthetic strategies. One approach involves starting with a different aldehyde or ketone in the initial Wittig or Horner-Wadsworth-Emmons reaction that forms the α,β-unsaturated acid. For example, using an aldehyde other than isovaleraldehyde (B47997) would result in a different substituent at the 5-position.

Alternatively, the existing alkyl chain can be functionalized. While direct functionalization of the unactivated C-H bonds of the isobutyl group is challenging, it can be achieved through radical-based reactions or by employing directing groups to guide the reaction to a specific site. A more common strategy involves the synthesis of analogues from starting materials that already contain the desired functionality.

Stereoisomeric Studies and Separation

This compound exists as a racemic mixture of two enantiomers due to the chiral center at the 5-position. The separation of these enantiomers, as well as the study of their individual properties, is a significant area of research.

Chromatographic methods are commonly employed for the separation of stereoisomers. Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can effectively resolve the enantiomers of this compound or its derivatives. The choice of CSP and mobile phase is critical for achieving good separation. For instance, polysaccharide-based chiral stationary phases have been successfully used for the resolution of a wide range of racemic carboxylic acids.

Another approach involves the derivatization of the carboxylic acid with a chiral resolving agent to form diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques or crystallization. Subsequent removal of the chiral auxiliary yields the individual enantiomers of this compound.

Investigation of Biological Activities and Mechanisms of Action Non Clinical Focus

Modulation of Enzymatic Pathways and Receptor Interactions

The unique structure of (E)-5-methylhex-2-enoic acid, particularly its α,β-unsaturated carboxylic acid nature and the (E)-configuration of its double bond, dictates its interaction with biological molecules. vulcanchem.com This stereochemistry is crucial for its biological activity.

The spatial arrangement of atoms in this compound directly influences its ability to bind to and be processed by enzymes. Research into the biosynthesis of antifungal compounds called icumazoles has shed light on the strict substrate specificity of the enzymes involved. biorxiv.org A specific family of enzymes, known as IcuL-like crotonyl-CoA carboxylase/reductases (CCRs), utilizes precursors like 5-methyl-2-hexenoyl-SNAC (a thioester form of the acid). biorxiv.org

Studies on these enzymes revealed that the length of the carbon chain is a critical factor for substrate recognition and processing. biorxiv.org For instance, the enzyme Leu10, an IcuL-like CCR, is active with substrates of a specific chain length, such as 2-hexenoyl-SNAC, but almost inactive with others that are even just two carbons shorter. biorxiv.org This highlights a stringent requirement for substrate size in this enzyme class. biorxiv.org

Furthermore, the stereochemistry of the double bond is a determining factor for biological activity. The (E)-isomer of 5-methylhex-2-enoic acid is the thermodynamically more stable configuration and shows greater enzyme inhibition compared to its (Z)-isomer counterpart. vulcanchem.com Enzymatic resolution processes, which use lipases or esterases, can selectively hydrolyze the (E)-ester from a racemic mixture, further underscoring the stereochemical preference of these enzymes. vulcanchem.com

This compound and its derivatives have been shown to interact with several molecular targets, primarily enzymes. The carboxylic acid group can form hydrogen bonds, while the hydrophobic methyl branch can enhance membrane permeability, facilitating these interactions. vulcanchem.com

One noted target is the enzyme lipoxygenase, against which this compound has demonstrated inhibitory activity. vulcanchem.com Additionally, its ethyl ester derivative, ethyl 5-methylhex-2-enoate, has been found to inhibit calpain, a protease involved in cellular signaling.

In the context of biosynthesis, the compound serves as a building block for more complex molecules. In the myxobacterial production of icumazoles, this compound (in its thioester form) is a substrate for the IcuL enzyme, a noncanonical crotonyl-CoA carboxylase/reductase. biorxiv.org This interaction is a key step in the assembly of the final antifungal product. biorxiv.org

Table 1: Observed Molecular Interactions of this compound and Its Derivatives

| Compound/Derivative | Molecular Target | Type of Interaction | Research Context | Citation |

|---|---|---|---|---|

| This compound | Lipoxygenase | Inhibition | General biological activity screening | vulcanchem.com |

| Ethyl (E)-5-methylhex-2-enoate | Calpain | Inhibition | Investigation of enzyme inhibitors | |

| 5-methyl-2-hexenoyl-SNAC | IcuL-like CCRs | Substrate | Biosynthesis of icumazoles | biorxiv.org |

Antimicrobial and Antifungal Research Potential

Research indicates that this compound possesses mild antibacterial effects, particularly against Gram-positive bacteria. vulcanchem.com While direct studies on its antifungal power are limited, the potent activity of a closely related compound suggests significant research potential.

A structurally similar molecule, 5-hydroxyl-5-methyl-2-hexenoic acid, isolated from Actinoplanes sp., has demonstrated strong in vitro antifungal activity against several plant pathogens. nih.gov This related compound was effective against Botrytis cinerea, Cladosporium cucumerinum, and Corynespora cassiicola. nih.gov It also showed moderate inhibition of Rhizoctonia solani. nih.gov The success of this hydroxylated analog suggests that this compound could serve as a valuable scaffold for developing new antifungal agents. nih.gov Myxobacterial polyketides known as icumazoles, which are synthesized using a derivative of this compound, also exhibit potent antifungal bioactivity. biorxiv.org

Table 2: Antifungal Activity of the Related Compound 5-hydroxyl-5-methyl-2-hexenoic acid

| Fungal Pathogen | IC₅₀ (mg/L) | In Vivo Control Efficacy (at 350 mg/L) | Citation |

|---|---|---|---|

| Botrytis cinerea | 32.45 | 71.42% | nih.gov |

| Cladosporium cucumerinum | 27.17 | 78.63% | nih.gov |

| Corynespora cassiicola | 30.66 | 65.13% | nih.gov |

| Rhizoctonia solani | 61.64 | Not Reported | nih.gov |

Antioxidant Properties and Oxidative Stress Modulation Studies

While many natural products and fatty acids are known for their antioxidant capabilities, direct scientific studies focusing on the antioxidant properties of this compound are not prominent in the available literature. However, other compounds that are structurally related or found in extracts alongside similar molecules have been noted for their antioxidant effects. For example, extracts of Nigella sativa contain various compounds, some of which, like L-(+)-ascorbic acid 2,6-dihexadecanoate, are recognized for their antioxidant properties. researchgate.net This suggests a potential, though unexplored, avenue for future research into whether this compound or its derivatives contribute to modulating oxidative stress.

Allelopathic Effects and Plant Growth Regulation

Allelopathy is a biological phenomenon where an organism produces biochemicals that influence the growth and development of other organisms. tandfonline.com While direct studies on this compound are scarce, a closely related nonprotein amino acid, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, has been identified as a major allelochemical produced by the mushroom Boletus fraternus. tandfonline.comtandfonline.com

This mushroom is known to suppress the growth of broadleaf plants in its vicinity. tandfonline.comtandfonline.com Laboratory studies using a bioassay-guided fractionation identified the amino acid analog as the primary active compound. tandfonline.com It demonstrated significant inhibitory effects on the growth of lettuce seedlings (Lactuca sativa). tandfonline.comtandfonline.com This potent plant growth regulation by a very similar molecule indicates a potential allelopathic role for compounds with this carbon skeleton.

Table 3: Allelopathic Effects of (2S,4R)-2-amino-4-methyl-hex-5-enoic acid on Lettuce Seedlings

| Plant Part | IC₅₀ (ppm) | Observation | Citation |

|---|---|---|---|

| Radicle (Root) | 34 | 50% inhibition of growth | tandfonline.comtandfonline.com |

| Hypocotyl (Stem) | 310 | 50% inhibition of growth | tandfonline.comtandfonline.com |

Role in Non-Human Organism Physiology and Metabolism

This compound plays a defined role in the metabolic pathways of certain microorganisms. Its most notable role is as a biosynthetic precursor in the production of complex secondary metabolites.

In myxobacteria, the compound is a key building block for icumazoles, a group of polyketides with strong antifungal properties. biorxiv.org The biosynthesis involves the activation of the acid into a thioester, which is then incorporated into the growing polyketide chain by a hybrid PKS/NRPS assembly line. biorxiv.org This demonstrates its function in microbial secondary metabolism to produce bioactive compounds.

Furthermore, the production of the closely related allelochemical (2S,4R)-2-amino-4-methyl-hex-5-enoic acid by the fungus Boletus fraternus highlights another physiological role. tandfonline.comtandfonline.com The fungus synthesizes and likely releases this compound into the soil to inhibit the growth of competing plants, thereby securing its ecological niche. tandfonline.comtandfonline.com

Lipid Metabolism Research

Research into the biological effects of this compound has identified its interaction with key enzymes involved in lipid metabolism. Specifically, the compound has been shown to be an inhibitor of lipoxygenase. vulcanchem.com Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, initiating a cascade of reactions that produce biologically active lipids like leukotrienes and lipoxins. These molecules are significant mediators in inflammatory processes.

The inhibitory action of this compound on lipoxygenase suggests a potential role in modulating inflammatory pathways that are intrinsically linked to lipid metabolism. The mechanism of action involves the carboxylic acid group, which can form hydrogen bonds with biological targets, and a hydrophobic methyl branch that may improve membrane permeability, allowing the compound to reach its enzymatic target. vulcanchem.com The demonstrated inhibitory concentration highlights a measurable biological effect on this lipid-metabolizing enzyme.

Table 1: Inhibitory Activity of this compound

| Enzyme Target | Reported IC₅₀ Value | Reference |

|---|---|---|

| Lipoxygenase | ~50 μM | vulcanchem.com |

Microbial Chemical Communication

This compound has been identified as a key precursor in the biosynthesis of complex secondary metabolites in microbes, indicating a role in microbial chemical processes. It serves as a building block in the biosynthetic pathway of icumazoles, a class of potent antifungal polyketides produced by certain bacteria. biorxiv.org

In this pathway, this compound (referred to as MHE) is activated to its acyl carrier protein (ACP) thioester, 4-methyl-2-hexenoyl-ACP (MHE-ACP). biorxiv.org This intermediate is then utilized by a polyketide synthase (PKS) assembly line as a starter unit for the construction of the icumazole molecular backbone. biorxiv.org The production of such potent antifungal compounds is a fundamental aspect of microbial interaction and competition, representing a form of chemical communication or warfare in their natural environment. The involvement of this compound as a specific precursor underscores its importance in these microbial metabolic networks.

Comparative Studies of (E)- and (Z)-Isomers on Biological Systems

The geometric configuration of the double bond in 5-methylhex-2-enoic acid plays a critical role in its biological activity. Comparative studies between the (E)-isomer (trans) and the (Z)-isomer (cis) have revealed significant differences in their effects on biological systems, particularly in enzyme inhibition.

Biological assays have demonstrated that the (Z)-isomer exhibits reduced enzyme inhibition when compared to the (E)-isomer. vulcanchem.com This difference is attributed to the distinct spatial arrangement of the atoms conferred by the double bond's configuration. The (E)-isomer's linear shape may allow for a more favorable interaction with the active site of target enzymes, such as lipoxygenase, leading to greater inhibitory activity. In contrast, the bent structure of the (Z)-isomer may hinder this interaction, resulting in lower biological efficacy. vulcanchem.com This highlights the stereospecificity of the compound's mechanism of action.

Table 2: Comparative Biological Activity of 5-methylhex-2-enoic Acid Isomers

| Isomer | Relative Enzyme Inhibition Activity | Reference |

|---|---|---|

| This compound | Higher | vulcanchem.com |

| (Z)-5-methylhex-2-enoic acid | Reduced | vulcanchem.com |

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Separation Methods for Purity and Stereoisomeric Analysis

Chromatography is fundamental to the analysis of (E)-5-methylhex-2-enoic acid, enabling its separation from reaction mixtures, the assessment of its purity, and the analysis of its stereoisomeric composition.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography is a key technique for assessing the purity of volatile derivatives of this compound, such as its esters. For instance, the analysis of related compounds like 2-carbethoxy-5-methyl hex-2-enoic acid ethyl ester, an intermediate in some syntheses, is performed using GC with capillary columns like DB-1 and a flame ionization detector (FID). lupinepublishers.com The analysis of isomeric impurities in related syntheses is also monitored by GC. google.com

GC coupled with Mass Spectrometry (GC-MS) is employed for both separation and identification. The mass spectrometer provides structural information based on the fragmentation pattern of the molecule, complementing the retention time data from the GC. For example, GC-MS analysis is used to identify ester derivatives of the core structure, such as p-tolyl (E)-5-methylhex-2-enoate. spectrabase.com The technique is also invaluable for analyzing complex mixtures containing various fatty acids and their derivatives. grafiati.comresearchgate.net

Liquid Chromatography (LC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the purification and analysis of this compound and its derivatives. ambeed.com These methods are particularly suited for non-volatile or thermally sensitive compounds.

Research has shown that HPLC-MS analysis of this compound can be performed using a reversed-phase column, such as an ACQUITY UPLC BEH C18 column (130Å, 1.7 µm, 2.1 mm X 100 mm), with a gradient elution. biorxiv.org A typical mobile phase involves a gradient changing from 5% to 95% of an organic solvent like acetonitrile (B52724) in water over a set period. biorxiv.org HPLC is also a standard method for determining the presence of impurities in related final products, with detection limits often in the 0.01% area range. google.com

Chiral Chromatography for Enantiomeric Excess Determination

When this compound is synthesized in a chiral, non-racemic form, or when it is a component of a chiral molecule, chiral chromatography is essential for determining the enantiomeric excess (ee). This is often accomplished using chiral stationary phases (CSPs) in either GC or HPLC setups.

For example, the enantiomeric excess of related chiral compounds has been determined by GC analysis on a chiral column, such as Chiraldex G-TA. semanticscholar.org This specialized column allows for the separation of enantiomers, enabling their quantification. The specific optical rotation of chiral intermediates can also be measured to confirm chirality, as seen in the synthesis of related molecules where values for (R) and (S) isomers were determined. lupinepublishers.com

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) serves as a rapid, convenient, and cost-effective method for monitoring the progress of chemical reactions in real-time and for guiding purification processes like column chromatography. rsc.orgthieme.de By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of products. researchgate.net

In the synthesis of this compound, TLC is used to track the conversion of its corresponding ester, ethyl (E)-5-methylhex-2-enoate, to the final acid product. biorxiv.org The difference in polarity between the ester and the carboxylic acid leads to different retention factors (Rf), allowing for clear visualization of the reaction's completion. biorxiv.org

| Compound | Solvent System (v/v) | Rf Value |

|---|---|---|

| This compound | Hexane/Ethyl Acetate (B1210297) (9:1) | 0.16 |

| ethyl (E)-5-methylhex-2-enoate | Pentane/Et₂O (9:1) | 0.30 |

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of this compound shows characteristic signals for the protons on the double bond (vinylic protons). biorxiv.org The proton at the C3 position typically appears as a multiplet further downfield due to its proximity to the electron-withdrawing carboxylic acid group. biorxiv.org The large coupling constant (J-value) of approximately 15.6 Hz between the vinylic protons at C2 and C3 is definitive proof of the (E) or trans configuration of the double bond. biorxiv.org

The ¹³C NMR spectrum corroborates the structure by showing distinct signals for each of the seven carbon atoms, including the carboxyl carbon (C1), the two olefinic carbons (C2 and C3), and the aliphatic carbons of the isobutyl group. biorxiv.org

| ¹H NMR Data (500 MHz) | ¹³C NMR Data (126 MHz) | |||

|---|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 11.82 | br s | -COOH | 171.9 | C1 (-COOH) |

| 7.04 - 7.11 | m | H-3 | 151.3 | C3 |

| 5.83 | dt, J=15.56, 1.37 | H-2 | 121.6 | C2 |

| 2.12 - 2.18 | m | H-4 | 41.5 | C4 |

| 1.74 - 1.95 | m | H-5 | 27.7 | C5 |

| 0.94 | d, J=6.71 | H-6, H-7 | 22.3 | C6, C7 |

Two-dimensional (2D) NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), are used to establish connectivity between protons on adjacent carbons. For instance, in related structures, COSY spectra show cross-peaks that confirm the correlations between H-2/H-3, H-3/H-4, and H-4/H-5, verifying the carbon backbone sequence. tandfonline.com The Nuclear Overhauser Effect (NOE) can be used to probe through-space proximity of atoms to further confirm stereochemistry, although specific NOE data for this compound is not detailed in the provided context.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone technique for the structural elucidation and confirmation of this compound. Standard electron ionization (EI) mass spectrometry of the related compound (Z)-2-Chloro-5-methylhex-2-enoic acid shows a molecular ion peak [M+] at m/z 162. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is critical for determining the elemental composition and confirming the identity of the compound with a high degree of confidence. For instance, the HRMS (ESI-TOF) calculated mass for a similar compound, C8H16NO+ [M+H]+, was 142.1226, with a found mass of 142.1228, demonstrating the precision of this technique. acs.org

The molecular formula of this compound is C₇H₁₂O₂, corresponding to a monoisotopic mass of 128.083730 u. chemspider.com HRMS can verify this mass, distinguishing it from other isomers or compounds with the same nominal mass. For example, in the analysis of related compounds, HRMS data was acquired using an Agilent Q-TOF Mass Spectrometer in ESI mode. acs.org

Table 1: Key Molecular and Mass Spectrometry Data for this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | vulcanchem.com |

| Molecular Weight | 128.17 g/mol | vulcanchem.com |

| Monoisotopic Mass | 128.083730 u | chemspider.com |

| HRMS (ESI-TOF) for C₇H₁₁ClO₂ (related compound) | Calculated: 162.0448, Found: 162.0450 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum provides characteristic absorption bands that correspond to specific molecular vibrations. For α,β-unsaturated carboxylic acids like this compound, key absorptions include a strong band for the carboxylic acid group and a stretch for the carbon-carbon double bond. vulcanchem.com

A study on the related compound (Z)-2-Chloro-5-methylhex-2-enoic acid reported IR absorption bands at 3426 cm⁻¹ (O-H stretch, broad), 1630 cm⁻¹ (C=C stretch), and 1466 cm⁻¹ (C-H bend). rsc.org For this compound, a strong absorption band for the carboxylic acid group is expected near 1700 cm⁻¹, with the C=C stretch appearing around 1640 cm⁻¹. vulcanchem.com

Table 2: Predicted and Observed IR Absorption Bands for this compound and Analogs

| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for (Z)-2-Chloro-5-methylhex-2-enoic acid | Source |

| Carboxylic Acid (C=O) | ~1700 | Not explicitly stated, but expected | vulcanchem.com |

| Carbon-Carbon Double Bond (C=C) | ~1640 | 1630 | rsc.orgvulcanchem.com |

| Hydroxyl (O-H) | Broad band expected | 3426 | rsc.org |

Computational Mass Spectrometry and Spectral Prediction

Spectral prediction databases and software can generate theoretical mass spectra and NMR spectra based on the chemical structure. These predicted spectra can then be compared against experimental data to aid in structural confirmation. The GNPS computational mass spectrometry platform, for example, allows for the matching of experimental spectra against a vast library of known compounds, which can include isomers and related structures. ucsd.edu

Method Development and Validation for Complex Matrix Analysis

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, requires the development and validation of robust analytical methods. This compound is a known precursor to impurities in the drug Pregabalin (B1679071), making its detection and quantification critical for quality control. vulcanchem.com

Method development often involves techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for their sensitivity and specificity. For instance, GC-MS has been used for the quantitative determination of the related compound (E)-3-methyl-2-hexenoic acid in human sweat. researchgate.net

Validation of these analytical methods is performed according to guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1). ich.org Key validation parameters include:

Accuracy : Assessed by determining the percent recovery of a known amount of the analyte spiked into the matrix. A minimum of 9 determinations over at least 3 concentration levels is recommended. ich.org

Precision : Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory). Repeatability can be assessed with a minimum of 6 determinations at 100% of the test concentration or 9 determinations across the specified range. ich.org

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range : The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. ich.org

For example, a process was developed to prepare 2-carbethoxy-5-methylhex-2-enoic acid ethyl ester, an important intermediate for Pregabalin synthesis, with less than 1-2% of the 3-enoic acid isomer, highlighting the need for methods that can separate and quantify closely related isomers. google.com

Applications in Chemical Research and Non Clinical Industries

Utility as a Chiral Building Block in Asymmetric Synthesis

The structural characteristics of (E)-5-methylhex-2-enoic acid make it a useful chiral building block in asymmetric synthesis. vulcanchem.com Chiral building blocks are essential in the synthesis of complex organic molecules, particularly for pharmaceutical and biological applications where specific stereoisomers are required. The double bond and carboxylic acid functional group provide reactive sites for a variety of chemical transformations.

Through processes like enzymatic resolution, the racemic mixture of 5-methylhex-2-enoic acid can be separated into its distinct enantiomers. vulcanchem.com These enantiomerically pure forms serve as starting materials for synthesizing other chiral molecules. For instance, its derivatives are used in the synthesis of γ-aminobutyric acid (GABA) analogs, where the stereochemistry is crucial for biological activity. vulcanchem.com The compound's framework is also utilized in creating complex structures like (R)-2-Amino-5-methylhex-4-enoic acid, a chiral amino acid with applications in studying enzyme-substrate interactions and as a precursor for pharmaceuticals and agrochemicals.

Intermediate in the Synthesis of Pharmaceutical Precursors (e.g., Pregabalin (B1679071) Intermediates)

A significant application of this compound is its role as an intermediate in the synthesis of pharmaceutical precursors. It is notably involved in the production of intermediates for Pregabalin, an anticonvulsant drug. vulcanchem.comgoogleapis.com

The compound also serves as a precursor for generating specific impurities of Pregabalin, such as Pregabalin Impurity 12. vulcanchem.com These impurities are crucial for the quality control of the final active pharmaceutical ingredient.

| Application Area | Target Molecule/Class | Type of Synthesis / Reaction | Reference |

|---|---|---|---|

| Asymmetric Synthesis | γ-aminobutyric acid (GABA) analogs | Synthesis from chiral precursors | vulcanchem.com |

| Pharmaceutical Precursors | Pregabalin Intermediates (e.g., 2-cyano-5-methylhex-2-enoic acid ethyl ester) | Condensation, Michael Addition | googleapis.comgoogle.com |

| Pharmaceutical Precursors | Pregabalin Impurities (e.g., Impurity 12) | Precursor for impurity synthesis | vulcanchem.com |

Application in Flavor and Fragrance Chemistry Research

While direct research on the flavor and fragrance profile of this compound is limited, studies on structurally similar compounds provide insight into its potential applications in this field.

Esters derived from this compound, such as ethyl (E)-5-methylhex-2-enoate, are investigated in flavor chemistry for their olfactory responses. The sensory characteristics of such compounds are of interest to the fragrance industry for creating new scents for perfumes, colognes, and personal care products. epo.org The related compound, trans-3-methyl-2-hexenoic acid, is recognized as a key contributor to human body odor, possessing a strong, cheesy, or "goaty" smell. smolecule.comwikipedia.org This highlights the potential for unsaturated, branched-chain fatty acids like the 5-methyl isomer to possess distinct and potent olfactory profiles.

The role of volatile fatty acids in human chemical communication is an active area of research. fau.eu Compounds structurally related to this compound, such as (E)-3-methyl-2-hexenoic acid, are found in human axillary secretions and are considered to play a role in human chemosignaling. smolecule.comresearchgate.net Research has explored how such compounds are perceived and whether they can transmit information that leads to physiological and behavioral effects. fau.eu For example, altered olfactory sensitivity to trans-3-methyl-2-hexenoic acid has been observed in individuals with schizophrenia, suggesting a potential link between metabolic processes and sensory perception. smolecule.comwikipedia.org

Use as a Reference Standard in Analytical Chemistry and Quality Control

This compound and its derivatives are utilized as reference standards in analytical chemistry, particularly for quality control in the pharmaceutical industry. vulcanchem.comchemicalbook.com Given its role as a precursor in the synthesis of Pregabalin, it is also a potential impurity in the final drug product. Regulatory standards require the identification and quantification of such impurities to ensure the safety and efficacy of the medication.

Therefore, pure samples of this compound serve as reference materials for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). vulcanchem.com These methods are used to detect and quantify its presence in raw materials, intermediates, and the final Pregabalin drug substance. quickcompany.in Commercial suppliers offer this compound specifically for use in quality control. chemicalbook.comchemscene.com

| Application | Purpose | Analytical Technique | Reference |

|---|---|---|---|

| Reference Standard | Quality control of Pregabalin | HPLC, GC | vulcanchem.comquickcompany.in |

| Reference Standard | Identification and quantification of pharmaceutical impurities | Chromatographic techniques | vulcanchem.comchemicalbook.com |

Development of Labeled Analogues for Mechanistic and Metabolic Studies (e.g., 14C-labeled)

To understand the detailed reaction mechanisms and metabolic pathways involving this compound and its derivatives, researchers develop isotopically labeled analogues. The synthesis of ¹⁴C-labeled compounds related to this compound has been reported. acs.org For example, studies on the synthesis of ¹⁴C-labeled (E)-5-amino-5-methylhex-2-enoic acid analogues have been conducted to trace the molecule through biological or chemical systems. acs.org

Such labeling allows scientists to follow the transformation of the compound, identify its metabolites, and elucidate the biochemical pathways it participates in. This is particularly valuable in drug development and metabolism studies, providing critical information on how a molecule is processed within a biological system. Mechanistic studies involving related unsaturated acids have also been explored to understand processes like photoisomerization. cdnsciencepub.com

Role in Metabolomics and Phytochemical Screening as a Biomarker or Classifier

While direct and extensive research identifying This compound as a specific biomarker in metabolomics or a key compound in phytochemical screening is not widely documented in publicly available scientific literature, the role of structurally similar short-chain unsaturated fatty acids is well-established, particularly in the field of human metabolomics. These related compounds serve as important biomarkers for microbial activity and are integral to the chemical signature of the human microbiome.

Microorganisms, as part of their normal metabolism, produce a wide array of volatile organic compounds (VOCs), including various fatty acids and their derivatives. arxiv.orgnih.gov The specific composition of these VOCs can be indicative of the microbial species present and their metabolic activities. arxiv.org In humans, the skin microbiome, particularly in the axillary region, is a significant source of such volatile fatty acids. nih.gov

A closely related compound, (E)-3-methyl-2-hexenoic acid , has been identified as a primary contributor to the characteristic scent of human axillary odor. uni-rostock.de This volatile fatty acid is not produced by the human body itself but is the result of the biotransformation of odorless precursor molecules secreted by the apocrine glands. nih.govroyalsocietypublishing.org Specific bacteria residing in the axilla, most notably Corynebacterium species, possess the necessary enzymes to cleave these precursors and release the volatile and odorous fatty acids. nih.govresearchgate.net The presence and abundance of Corynebacterium have been directly correlated with the production of these malodorous compounds. royalsocietypublishing.org

The study of these microbially-produced volatile fatty acids is a key aspect of metabolomics, providing insights into the composition and function of the skin microbiota. arxiv.org Variations in the levels of these compounds can act as a biomarker for the relative abundance of different bacterial genera on the skin. nih.gov For instance, a higher concentration of (E)-3-methyl-2-hexenoic acid would suggest a significant population of Corynebacterium. royalsocietypublishing.org

The following table summarizes the findings on a structurally similar compound, illustrating the potential role that this compound could play as a biomarker.

| Research Area | Compound | Biological Source | Role as Biomarker/Classifier | Key Findings |

| Human Metabolomics | (E)-3-methyl-2-hexenoic acid | Human Axillary Secretions (Apocrine Glands) | Biomarker for Corynebacterium activity | A primary component of human axillary odor, its presence and concentration are directly linked to the metabolic activity of Corynebacterium species on odorless precursors. nih.govuni-rostock.de |

| Microbial Volatilomics | Short-chain fatty acids | Skin Microbiota (Staphylococcus epidermidis) | Indicator of microbial metabolism | Staphylococcus epidermidis degrades leucine (B10760876) from sweat to produce isovaleric acid, a major component of foot odor, showcasing how specific fatty acids can be biomarkers for particular microbial species. arxiv.org |

Although direct evidence is currently lacking for this compound, the established role of its structural analogs strongly suggests its potential as a biomarker in metabolomic studies, particularly those focused on the human microbiome and the volatile organic compounds produced. Further research is needed to explore its presence and significance in various biological and environmental samples.

Computational and Theoretical Studies of E 5 Methylhex 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of (E)-5-methylhex-2-enoic acid. These methods provide detailed information on molecular orbitals, charge distribution, and energetic properties.

Molecular Orbitals and Reactivity: The reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its capacity to accept electrons. In α,β-unsaturated carboxylic acids, the HOMO is typically localized over the C=C double bond, and the LUMO is distributed across the conjugated system, including the carbonyl group.

Calculated Electronic Properties: Theoretical calculations allow for the prediction of key electronic descriptors. While specific experimental values for this compound are not widely published, DFT calculations can provide reliable estimates. Methods like B3LYP with a 6-31G(d,p) basis set are standard for such analyses. researchgate.net

Table 1: Predicted Quantum Chemical Descriptors for this compound (Note: These are representative values based on calculations of similar α,β-unsaturated acids and may vary based on the computational method and basis set used.)

| Parameter | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability; site of electrophilic attack. |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capability; site of nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | ~ 6.0 eV | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment (μ) | ~ 2.0 - 2.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

| Electrostatic Potential | Negative potential on oxygen atoms; positive potential on carboxylic hydrogen. | Predicts sites for non-covalent interactions like hydrogen bonding. |

Reactivity Prediction: The α,β-unsaturated nature of the carboxylic acid makes it susceptible to specific reactions. The carbon-carbon double bond is electron-deficient due to conjugation with the carbonyl group, making the β-carbon an electrophilic center prone to nucleophilic attack (Michael addition). The carboxylic acid group itself can undergo esterification or reduction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. genominfo.org For this compound, MD simulations can reveal its conformational preferences, flexibility, and how it interacts with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: The structure of this compound includes several rotatable bonds, leading to various possible conformations. The (E)-configuration of the double bond imposes a rigid planarity on the C2-C3 segment of the molecule. vulcanchem.com However, rotation around the C3-C4 and C4-C5 single bonds allows the isobutyl group significant freedom of movement. MD simulations can explore the potential energy surface to identify the most stable, low-energy conformers. These simulations often show that extended-chain conformations are energetically favored in non-polar environments to minimize steric hindrance. In studies of related molecules, explicit solvent models (like TIP3P for water) are used to accurately simulate behavior in aqueous solution.

Intermolecular Interactions: MD simulations are particularly useful for modeling how this compound interacts with its environment.

In Solution: Simulations can model the solvation shell around the molecule, showing how solvent molecules (e.g., water, ethanol) orient themselves around the polar carboxylic acid head and the non-polar alkyl tail. This is crucial for understanding its solubility and behavior in different media.

With Biological Targets: If a potential biological target is known, such as an enzyme active site, MD simulations can model the binding process. These simulations can track the stability of the ligand-protein complex, identify key hydrogen bonds and hydrophobic interactions, and calculate the binding free energy, providing a dynamic picture that complements static docking studies. For instance, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds with receptor-site amino acid residues like arginine or lysine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While no specific QSAR models for this compound have been published, its structural features suggest it could be included in QSAR studies for various endpoints.

Building a QSAR Model: To develop a QSAR model, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition, cytotoxicity) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

Table 2: Relevant Molecular Descriptors for QSAR Studies of this compound

| Descriptor Class | Specific Descriptor | Description | Potential Relevance |

| Topological | Wiener Index | A measure of molecular branching. | Can correlate with how the molecule fits into a binding pocket. |

| Electronic | Partial Atomic Charges | Calculated charges on each atom. | Important for electrostatic interactions with a biological target. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Relates to membrane permeability and transport to the site of action. |

| Quantum Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Can be related to the compound's ability to participate in charge-transfer interactions. |

A mathematical model is then created to correlate these descriptors with the observed activity. Such models could reveal, for example, that an increase in hydrophobicity in a certain part of the molecule enhances its activity, guiding the design of more potent analogs. Given its structural similarity to precursors of pregabalin (B1679071), it could be a candidate for QSAR models related to GABA analogs. vulcanchem.com

In Silico Screening and Drug Design Principles

In silico screening, or virtual screening, involves using computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This compound can be considered both a standalone molecule for screening and a scaffold for designing new chemical entities.

Scaffold-Based Drug Design: The α,β-unsaturated carboxylic acid motif is a known "warhead" in covalent inhibitors, where the electrophilic β-carbon can form a permanent bond with a nucleophilic residue (like cysteine) in an enzyme's active site. This compound could serve as a starting point or fragment for designing such targeted covalent inhibitors. Virtual screening could be used to dock a library of compounds based on this scaffold into the active site of a target enzyme to predict binding affinity and orientation.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound, a simple pharmacophore model would include:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the hydroxyl hydrogen).

A hydrophobic feature (the isobutyl group).

This model could be used to screen databases for other compounds that match these features, potentially identifying molecules with similar biological activity. Research on related compounds has shown that such models are effective in identifying potential leads in drug discovery programs. ontosight.ai For example, studies on calpain inhibitors have utilized non-peptide structures where specific functional groups and their spatial arrangement are critical for activity.

Future Research Directions and Emerging Trends

Exploration of Novel Biocatalytic Routes

The quest for more sustainable and efficient chemical synthesis has turned the spotlight onto biocatalysis, and (E)-5-methylhex-2-enoic acid is no exception. Biocatalysts, such as enzymes and whole-cell systems, offer the advantage of high selectivity and operation under mild, environmentally friendly conditions. annualreviews.org Future research is geared towards the discovery and engineering of novel enzymes for the production of this compound and its derivatives.

One promising avenue is the use of ene-reductases for the asymmetric hydrogenation of precursors like 3-cyano-5-methylhex-2-enoic acid esters, which could lead to chiral intermediates for pharmaceuticals. annualreviews.org Additionally, the application of lipases and esterases for the kinetic resolution of racemic mixtures is an area of active investigation. researchgate.netrsc.org For instance, research has shown the successful use of an esterase from Arthrobacter sp. for the kinetic resolution of rac-3-cyano-5-methylhexanoic acid esters. researchgate.net The development of robust microbial fermentation processes using renewable feedstocks also presents a significant opportunity for the sustainable production of this and other branched-chain fatty acids. annualreviews.orgsmolecule.com

Development of Advanced Stereoselective Synthetic Methodologies